9-(3,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-15-5-10-19(13-16(15)2)28-11-4-12-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-6-8-18(25)9-7-17/h5-10,13H,4,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYLWYXIASTRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine analog family, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on pharmacological properties, receptor interactions, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 433.5 g/mol
- CAS Number : 922453-91-6
Receptor Binding Affinity
Research indicates that derivatives of purine compounds exhibit significant binding affinity to various receptors. Specifically, studies have shown that certain purine derivatives can act as high-affinity ligands for the histamine H3 receptor (H3R) . The compound demonstrates promising interactions with this receptor:
- Ki Values : The compound exhibits Ki values in the nanomolar range, indicating strong binding affinity. For example, related compounds have shown Ki values of 2.91 nM and 5.51 nM .
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxicity of purine derivatives on various cell lines, including HEK-293 and SH-SY5Y. The results suggest that these compounds often possess low toxicity:
- IC50 Values : Compounds related to this structure have IC50 values greater than 30 µM, indicating a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of purine derivatives is heavily influenced by their chemical structure. Modifications at specific positions of the purine ring can enhance or diminish receptor affinity and biological efficacy:
- Substituent Effects : The presence of electron-withdrawing groups (EWGs) on the aromatic rings has been shown to affect binding affinity positively. For instance, substituents at the N-9 position can significantly alter the interaction with H3R .
Therapeutic Potential
The ability of these compounds to interact with the H3R suggests potential therapeutic uses in treating neurodegenerative diseases and other conditions influenced by histamine signaling:
- Neuroprotective Effects : Given their pharmacological profile, these compounds could be explored for neuroprotective effects in models of neurodegeneration .
Case Study 1: Neurodegenerative Disease Models
In a study involving neurodegenerative disease models, several purine derivatives were evaluated for their ability to modulate histamine signaling pathways. The results indicated that specific modifications led to enhanced neuroprotective effects while maintaining low cytotoxicity.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of purine derivatives against Mycobacterium tuberculosis. Compounds demonstrated significant inhibitory effects with MIC values as low as 0.7 µg/mL while maintaining a high selectivity index against human embryonic fibroblasts (IC50 > 50 µM) .
Table 1: Summary of Biological Activities of Related Purine Derivatives
| Compound Name | Ki (nM) | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | 2.91 | >30 | H3R ligand |
| Compound B | 5.51 | >30 | H3R ligand |
| Compound C | 0.7 | >50 | Antimicrobial |
Table 2: Structure-Activity Relationship Insights
| Position Modified | Substituent | Effect on Activity |
|---|---|---|
| N-9 | EWG (e.g., Cl) | Increased H3R affinity |
| C-2 | Fluorophenyl | Decreased affinity |
Comparison with Similar Compounds
Key Observations:
In contrast, 3,4-dimethylphenyl (as in 9j ) increases lipophilicity, favoring membrane permeability. Methyl groups (e.g., 9j, 13b) improve metabolic stability but may reduce solubility compared to fluorinated analogs .
Synthetic Efficiency :
- Yields vary significantly: 75% for 9a (simple 4-fluorophenyl substitution) vs. 20% for 13b (bulky p-methylbenzyl group), suggesting steric hindrance impacts reaction efficiency .
Spectroscopic Trends :
- Fluorinated derivatives (e.g., 10b, 9a) exhibit λabs ~259–264 nm and λem ~490–550 nm, correlating with extended conjugation and substituent electronegativity .
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : The 4-fluorobenzyl group in the target compound likely enhances target affinity due to fluorine’s electronegativity and van der Waals interactions, as seen in 10b and 13e .
- Methyl vs. Fluoro Trade-offs : Methyl groups (e.g., 9j) improve metabolic stability but may reduce aqueous solubility, whereas fluorine balances polarity and binding .
- Benzyl vs.
Q & A
Q. What are the key synthetic steps for preparing this compound, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, including alkylation, cyclization, and substitution. Critical steps include introducing the 3,4-dimethylphenyl and 4-fluorobenzyl groups via Suzuki-Miyaura coupling or nucleophilic substitution. Reaction optimization requires systematic variation of parameters (e.g., temperature: 60–120°C, catalyst loading: 1–5 mol% Pd). Yields are monitored via TLC/HPLC, and purity is assessed using column chromatography. Note that specific parameters for this compound are not fully detailed in literature, necessitating empirical tuning .
Q. How can the compound’s structure be confirmed post-synthesis?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive structural validation. Comparative analysis with structurally similar compounds (e.g., 3-(4-fluorobenzyl) derivatives) aids in assigning peaks .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Screen for anti-inflammatory activity via COX-1/COX-2 inhibition assays or TNF-α/IL-6 suppression in macrophage models. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with reference drugs. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .
Q. What physicochemical properties are critical for drug-likeness?
- Methodological Answer : Determine logP (octanol-water partition coefficient) via shake-flask/HPLC methods to assess hydrophobicity. Measure solubility in PBS/DMSO and stability under physiological pH (1.2–7.4). Use DSC/TGA for melting point and thermal stability. Compare with Lipinski’s Rule of Five thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 3,4-dimethylphenyl with methoxy/ethyl groups). Test activity in parallel assays and analyze trends using computational tools (e.g., molecular docking to identify key binding interactions). For example, shows that 4-methoxyphenyl analogs exhibit reduced potency compared to dimethyl derivatives, suggesting steric/electronic effects .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration). Validate assay reproducibility via inter-laboratory studies. Use orthogonal methods (e.g., Western blotting for apoptosis markers alongside MTT data). Review batch-to-batch compound purity via HPLC-MS to rule out impurities .
Q. How does the compound interact with enzymatic targets at the molecular level?
- Methodological Answer : Perform molecular dynamics (MD) simulations to model binding to targets (e.g., kinases, GPCRs). Validate with SPR/Biacore for binding kinetics (KD, kon/koff). For instance, highlights fluorophenyl groups enhancing π-π stacking with tyrosine residues in enzyme active sites .
Q. What industrial-scale purification techniques ensure high purity without degrading the compound?
- Methodological Answer : Use continuous flow chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) for scalability. Optimize crystallization conditions (solvent polarity, cooling rates) to minimize impurities. Monitor degradation via stability studies (40°C/75% RH for 4 weeks) .
Q. How can toxicity and selectivity be evaluated in advanced models?
- Methodological Answer : Assess acute toxicity in zebrafish embryos or rodent models (LD₅₀). For selectivity, compare activity on primary vs. cancer cells (e.g., PBMCs vs. Jurkat cells). Use transcriptomics/proteomics to identify off-target effects .
Q. What computational tools predict metabolic pathways and potential metabolites?
- Methodological Answer :
Use in silico platforms (e.g., Schrödinger’s ADMET Predictor, MetaSite) to simulate Phase I/II metabolism. Validate with in vitro hepatocyte models and LC-MS/MS to detect hydroxylated or glucuronidated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
